molecular formula C14H21NO4 B3111319 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 1822519-35-6

2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B3111319
CAS No.: 1822519-35-6
M. Wt: 267.32 g/mol
InChI Key: WOUSLVASGANOEU-UHFFFAOYSA-N
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Description

2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound known for its unique bicyclic structure. This compound is often used as an intermediate in organic synthesis due to its high reactivity and versatility. Its structure features a bicyclo[2.2.1]heptane ring system, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene with tert-butyl chloroformate under suitable conditions . This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is unique due to its specific tert-butyl and ethyl substitutions, which confer distinct reactivity and biological activity compared to other similar compounds. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h6-7,9-11H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUSLVASGANOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Reactant of Route 2
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Reactant of Route 3
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Reactant of Route 4
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Reactant of Route 5
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

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